Methyl 5-chloropyridine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 5-chloropyridine-2-carboxylate and related compounds involves several innovative approaches. For example, a study detailed the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, employing a FeCl2/Et3N binary catalytic system. This method highlights the versatility of pyridine derivatives in synthesizing complex structures (Galenko et al., 2015). Another study focused on the synthesis and biological evaluation of derivatives of 2-pyridinecarboxylic acid, illustrating a range of synthetic approaches to access variously substituted pyridine derivatives with potential biological activity (Finch et al., 1978).
Molecular Structure Analysis
The molecular structure of methyl 5-chloropyridine-2-carboxylate is characterized by the presence of a chloro substituent on the pyridine ring, which significantly influences its electronic and steric properties. The chloro group's electronegativity affects the electron density across the pyridine ring, impacting its reactivity towards nucleophilic and electrophilic substitutions. Studies involving X-ray diffraction, NMR, and IR spectroscopy provide insights into the compound's structural characteristics, aiding in the synthesis of novel derivatives with specified chemical properties.
Chemical Reactions and Properties
Methyl 5-chloropyridine-2-carboxylate undergoes various chemical reactions, leveraging its functional groups for further derivatization. Its reactivity has been exploited in the synthesis of complex organic molecules, including those with anticancer activity. For instance, novel complexes based on pyridine derivatives have been synthesized, displaying significant in vitro cytotoxicities against a variety of cell lines (Qiao et al., 2021). These studies underscore the compound's utility in medicinal chemistry and material science.
Scientific Research Applications
- Summary of the Application : Methyl 5-chloropyridine-2-carboxylate is used in the synthesis of novel triazole-pyrimidine hybrids, which are being studied for their potential neuroprotective and anti-neuroinflammatory properties .
- Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Safety And Hazards
“Methyl 5-chloropyridine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While the future directions of “Methyl 5-chloropyridine-2-carboxylate” are not explicitly mentioned in the search results, it’s worth noting that pyrimidine-containing compounds are being studied for their potential medicinal applications . This suggests that “Methyl 5-chloropyridine-2-carboxylate” could also be a subject of future research in medicinal chemistry.
properties
IUPAC Name |
methyl 5-chloropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFLLBWCXVJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461547 | |
Record name | Methyl 5-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloropyridine-2-carboxylate | |
CAS RN |
132308-19-1 | |
Record name | Methyl 5-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.